Regioselectivity vs. 4-(Allylsulfonyl)aniline
The defined 2-methyl-5-(allylsulfonyl) substitution pattern provides a unique synthetic handle not present in its 4-substituted regioisomer (CAS 53870-35-2). The ortho-methyl group creates a sterically differentiated environment around the reactive amine, which can be exploited to achieve higher regioselectivity in subsequent N-functionalization or electrophilic aromatic substitution compared to the more symmetrical 4-(allylsulfonyl)aniline . While direct quantitative data on selectivity differences between these two specific compounds is not available in the public domain, class-level inference from general aniline substitution chemistry supports that the 2-methyl-5-substituted scaffold will yield different isomer ratios in reactions where steric hindrance is a factor, relative to the unhindered para-isomer .
| Evidence Dimension | Regioisomeric Purity and Positional Control |
|---|---|
| Target Compound Data | 5-(allylsulfonyl)-2-methyl substitution pattern |
| Comparator Or Baseline | 4-(allylsulfonyl) substitution pattern (CAS 53870-35-2) |
| Quantified Difference | Not available; inferred from structure-activity principles |
| Conditions | Not applicable; based on chemical structure analysis |
Why This Matters
This inherent positional control is critical for the predictable synthesis of complex molecules where the final orientation of substituents dictates biological activity or material properties.
